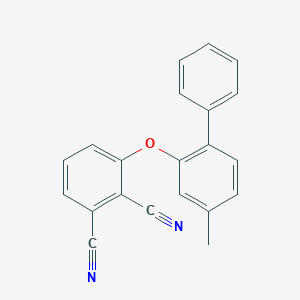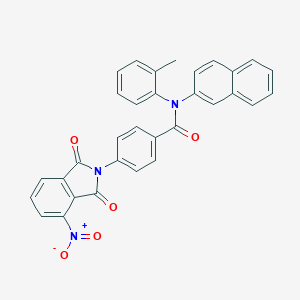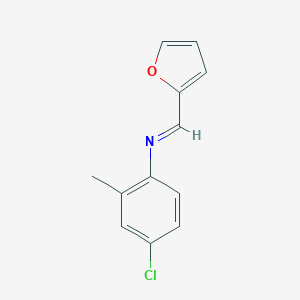
4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves the esterification of 4-benzoylphenol with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzoylphenol: A precursor in the synthesis of 4-BENZOYLPHENYL 3,5-DI(TERT-BUTYL)BENZOATE.
3,5-Ditert-butylbenzoic acid: Another precursor used in the synthesis.
Benzophenone derivatives: Compounds with similar structural motifs and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and steric hindrance provided by the tert-butyl groups.
Eigenschaften
Molekularformel |
C28H30O3 |
|---|---|
Molekulargewicht |
414.5g/mol |
IUPAC-Name |
(4-benzoylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C28H30O3/c1-27(2,3)22-16-21(17-23(18-22)28(4,5)6)26(30)31-24-14-12-20(13-15-24)25(29)19-10-8-7-9-11-19/h7-18H,1-6H3 |
InChI-Schlüssel |
UJFMFEHUYTXXOM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE](/img/structure/B390498.png)
![4-(6-{4-[(3-Methylbenzoyl)oxy]phenyl}-2-pyridinyl)phenyl 3-methylbenzoate](/img/structure/B390499.png)
![N-{4-[(3-methoxybenzylidene)amino]phenyl}heptanamide](/img/structure/B390501.png)

![(5Z)-2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390505.png)
![3-methyl-5-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B390507.png)
![(5Z)-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390508.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390509.png)
![2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B390513.png)
![2-Bromo-4-[({4-nitrophenyl}sulfonyl)oxy]phenyl 4-nitrobenzenesulfonate](/img/structure/B390514.png)
![2-({[4-Hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4,6-diiodophenol](/img/structure/B390515.png)


